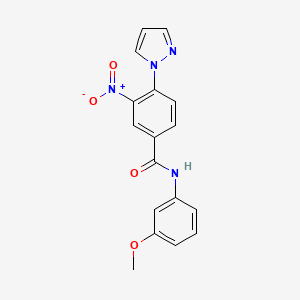

N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

CAS No.: 321534-62-7

Cat. No.: VC4997180

Molecular Formula: C17H14N4O4

Molecular Weight: 338.323

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321534-62-7 |

|---|---|

| Molecular Formula | C17H14N4O4 |

| Molecular Weight | 338.323 |

| IUPAC Name | N-(3-methoxyphenyl)-3-nitro-4-pyrazol-1-ylbenzamide |

| Standard InChI | InChI=1S/C17H14N4O4/c1-25-14-5-2-4-13(11-14)19-17(22)12-6-7-15(16(10-12)21(23)24)20-9-3-8-18-20/h2-11H,1H3,(H,19,22) |

| Standard InChI Key | MPDAHCBCVNMJKX-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzamide, reflects its intricate architecture. Key structural features include:

-

A benzamide backbone substituted at the 3-position with a nitro group () and at the 4-position with a 1H-pyrazole ring.

-

An N-(3-methoxyphenyl) group attached to the amide nitrogen .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 338.323 g/mol | |

| SMILES | COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)N+[O-] | |

| InChIKey | MPDAHCBCVNMJKX-UHFFFAOYSA-N | |

| Solubility | Not publicly available |

The pyrazole ring and nitro group contribute to its planar geometry and electron-deficient character, which may facilitate interactions with biological targets . The absence of reported solubility data suggests limited aqueous solubility, a common trait among aromatic nitro compounds .

Synthesis and Manufacturing

The synthesis of N-(3-methoxyphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide involves multi-step organic reactions. While explicit details are proprietary, analogous pathways for related benzamide derivatives provide insight:

Step 1: Nitration of 4-(1H-Pyrazol-1-yl)benzamide

A nitration reaction introduces the nitro group at the 3-position of the benzene ring. This step typically employs a mixture of nitric and sulfuric acids under controlled temperatures .

Step 2: Coupling with 3-Methoxyaniline

The intermediate nitrobenzamide undergoes amidation with 3-methoxyaniline via a coupling agent such as HATU or EDCI, facilitating bond formation between the aryl amine and carboxylic acid .

Table 2: Representative Reaction Conditions

Yield optimization remains challenging due to steric hindrance from the pyrazole ring and nitro group. Industrial-scale production is limited, with suppliers like Matrix Scientific offering 500 mg batches at $918 .

| Hazard Category | GHS Classification | Precautionary Measures |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 (H302) | Avoid ingestion |

| Skin Irritation | Category 2 (H315) | Wear protective gloves |

| Eye Irritation | Category 2A (H319) | Use eye protection |

| Respiratory Irritation | Category 3 (H335) | Use in ventilated areas |

Handling requires PPE, including nitrile gloves and goggles. Spills should be neutralized with inert absorbents .

Analytical Characterization

Advanced techniques are essential for purity assessment:

-

High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion at m/z 338.323 .

-

Nuclear Magnetic Resonance (NMR): NMR spectra show characteristic peaks for the pyrazole ring (δ 8.2–8.5 ppm) and methoxy group (δ 3.8 ppm) .

-

HPLC: Purity >95% reported by suppliers using C18 columns with acetonitrile/water gradients .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume